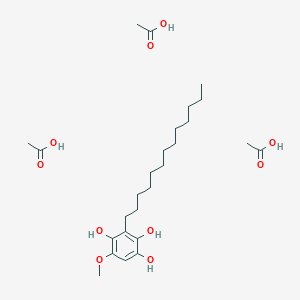
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol is a complex organic compound that combines the properties of acetic acid with a substituted benzene ring. This compound is characterized by the presence of a methoxy group and a long tridecyl chain attached to a benzene ring, along with three hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated with a tridecyl group using an alkyl halide and a Lewis acid catalyst such as aluminum chloride . Following this, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base. The hydroxyl groups are then added via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methoxy group or to convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Methanol, ammonia, halides
Major Products
The major products formed from these reactions include various substituted benzene derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group and the tridecyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;5-methoxy-3-dodecylbenzene-1,2,4-triol: Similar structure but with a shorter dodecyl chain.
Acetic acid;5-methoxy-3-tetradecylbenzene-1,2,4-triol: Similar structure but with a longer tetradecyl chain.
Acetic acid;5-methoxy-3-pentadecylbenzene-1,2,4-triol: Similar structure but with a pentadecyl chain.
Uniqueness
The uniqueness of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol lies in its specific combination of functional groups and the length of the tridecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61621-69-0 |
|---|---|
Molekularformel |
C26H46O10 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol |
InChI |
InChI=1S/C20H34O4.3C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23;3*1-2(3)4/h15,21-23H,3-14H2,1-2H3;3*1H3,(H,3,4) |
InChI-Schlüssel |
KFARJJUYIOMAPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


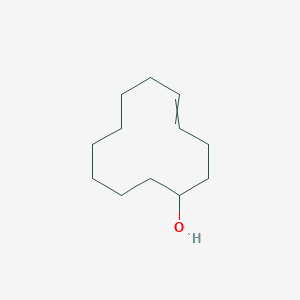
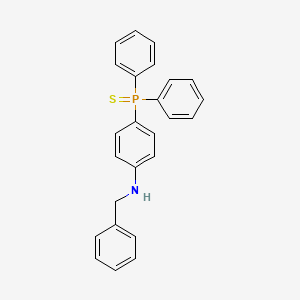
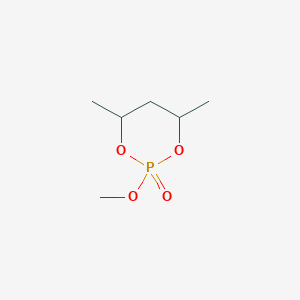
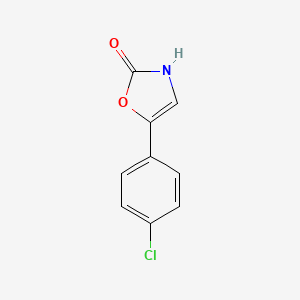
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)

![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
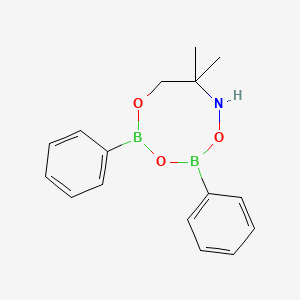
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
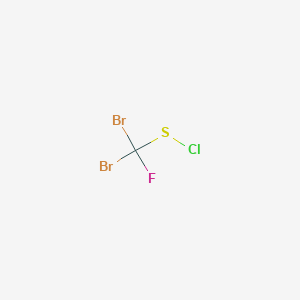
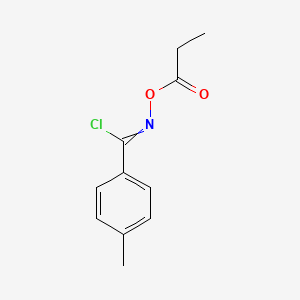
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
